

Application Notes and Protocols for Pyrazinamide-¹³C,¹⁵N in Tuberculosis Pharmacokinetic Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line anti-tuberculosis therapy, valued for its potent sterilizing activity against Mycobacterium tuberculosis. Optimizing PZA dosage is crucial to maximize efficacy while minimizing toxicity. The use of stable isotope-labeled PZA, specifically Pyrazinamide-¹³C,¹⁵N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly precise and accurate method for pharmacokinetic (PK) modeling. This approach allows for the differentiation between exogenously administered drug and any endogenous interferences, and enables sophisticated study designs, such as determining absolute bioavailability without the need for a separate intravenous formulation study. These application notes provide detailed protocols and data for researchers employing Pyrazinamide¹³C,¹⁵N in tuberculosis research.

Data Presentation

The following tables summarize key pharmacokinetic parameters of pyrazinamide from studies in adult tuberculosis patients. While these data were generated using unlabeled pyrazinamide, they provide essential reference values for studies utilizing Pyrazinamide-¹³C,¹⁵N.

Table 1: Pyrazinamide Pharmacokinetic Parameters in Adult TB Patients



Parameter	Mean Value (± SD)	Range	Reference
Cmax (µg/mL)	30.8 (± 7.4)	20 - 60	[1][2]
AUC ₀₋₂₄ (μg·h/mL)	307 (± 83)	-	[2]
Clearance (CL/F, L/h)	4.19	-	[3]
Volume of Distribution (Vd/F, L)	45.0	-	[3]
Elimination Half-life (t½, h)	8 - 11	-	[4]

Cmax: Maximum plasma concentration; AUC_{0-24} : Area under the concentration-time curve from 0 to 24 hours; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution; $t\frac{1}{2}$: Elimination half-life.

Table 2: Population Pharmacokinetic Model Parameters for Pyrazinamide

Parameter	Typical Value	Inter-individual Variability (%)	Covariate Effects	Reference
Apparent Clearance (CL/F, L/h)	4.17	-	Allometrically scaled by lean body weight	[1]
Apparent Volume of Distribution (Vd/F, L)	-	-	Increased with body weight; lower in women	[2]
Absorption Rate Constant (ka, h ⁻¹)	-	-	Fed state slowed absorption	[5]
Mean Transit Time (h)	0.7	-	-	[6]

Experimental Protocols



Protocol 1: In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical pharmacokinetic study to determine the bioavailability and pharmacokinetic profile of pyrazinamide using a co-administration of oral unlabeled PZA and an intravenous microdose of Pyrazinamide-13C,15N.

- 1. Subject Recruitment and Preparation:
- Recruit healthy adult volunteers or tuberculosis patients based on the study objectives.
- Ensure subjects meet all inclusion and exclusion criteria as per the clinical trial protocol.
- Subjects should fast overnight for at least 8 hours before drug administration.
- 2. Drug Formulation and Administration:
- Oral Dose: A standard therapeutic dose of unlabeled pyrazinamide (e.g., 20-30 mg/kg) is administered orally with a defined volume of water.
- Intravenous Microdose: A sterile solution of Pyrazinamide-¹³C,¹⁵N (e.g., 100 μg) in physiological saline is administered intravenously over a short period (e.g., 5 minutes). The stable isotope-labeled drug serves as a tracer to determine the absolute bioavailability of the oral dose.
- 3. Blood Sample Collection:
- Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma into labeled cryovials and store at -80°C until analysis.

Protocol 2: Bioanalytical Method for Pyrazinamide and Pyrazinamide-¹³C,¹⁵N in Plasma using LC-MS/MS

This protocol describes the quantification of both unlabeled and stable isotope-labeled pyrazinamide in plasma samples.

1. Preparation of Standards and Quality Controls:

Methodological & Application





- Prepare stock solutions of unlabeled pyrazinamide and Pyrazinamide-¹³C,¹⁵N in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1 to 100 µg/mL for unlabeled PZA and a corresponding range for the labeled compound).
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- 2. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, standard, or QC, add 300 μL of methanol containing an internal standard (e.g., a deuterated analog of another drug not present in the study medication).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Pyrazinamide (unlabeled): Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 81.1.
- Pyrazinamide-¹³C,¹⁵N: Precursor ion (Q1) m/z 127.1 → Product ion (Q3) m/z 84.1 (assuming labeling on the pyrazine ring and amide nitrogen).
- Note: The exact mass transitions for Pyrazinamide-13C,15N should be confirmed by direct infusion of the standard.
- 4. Data Analysis and Pharmacokinetic Modeling:



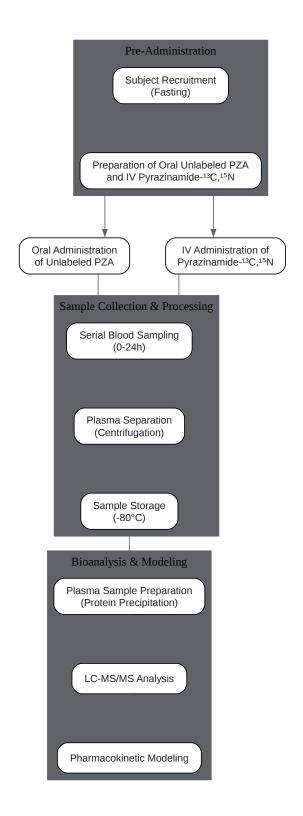




- Construct calibration curves for both unlabeled and labeled pyrazinamide by plotting the peak area ratio (analyte/internal standard) against the concentration.
- Determine the concentrations of pyrazinamide and Pyrazinamide-¹³C,¹⁵N in the unknown samples using the respective calibration curves.
- Use the concentration-time data to perform pharmacokinetic modeling using appropriate software (e.g., NONMEM, Phoenix WinNonlin).
- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and absolute bioavailability.

Mandatory Visualizations

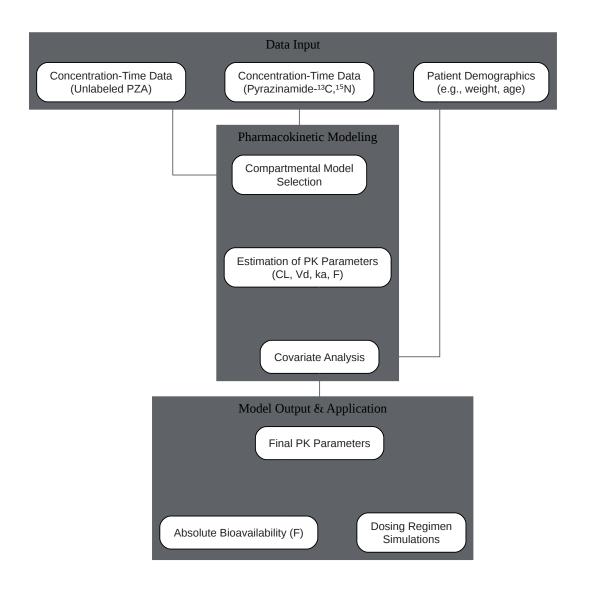




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Caption: Experimental workflow for a clinical pharmacokinetic study using oral unlabeled Pyrazinamide and intravenous Pyrazinamide-13C,15N.





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Caption: Logical workflow for pharmacokinetic modeling using data from stable isotope-labeled pyrazinamide studies.

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